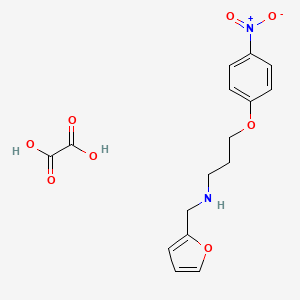
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Descripción general
Descripción
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate is 377.22022309 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nickel-Catalyzed Allyl-Transfer Reactions
Research on the reaction of allylic compounds in the presence of nickel catalysts has shown that 2,7-Octadienyl isopropyl ether is converted into 2-methylenevinylcyclopentane in moderate yield. This process, involving π-allyl intermediates, demonstrates the utility of allylic substitution reactions in synthesizing complex organic structures, potentially including derivatives of N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate (Furukawa et al., 1973).
Antitumor Properties of Short-Chain N6-Substituted Adenosine Analogues
The synthesis and biological activity of N6-substituted adenosine analogues, including N6-allyl and N6-isopropyl derivatives, have been studied for their antitumor properties. These compounds showed significant activity in in vitro and in vivo tumor cell systems, highlighting the potential of modifying allylic and isopropyl groups for therapeutic applications (Fleysher et al., 1980).
Palladium-Catalyzed Exchange of Allylic Groups
The study on the intermolecular exchange of allylic groups with active hydrogen compounds, such as amines, in the presence of palladium catalysts, underscores the versatility of allylic compounds in organic synthesis. This reaction pathway can be applied to the synthesis of allyl-substituted amines, potentially including N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate derivatives (Takahashi et al., 1972).
Synthesis and Characterization of Novel Thermosets
Benzoxazine monomers containing allyl groups have been synthesized and characterized, demonstrating the utility of allylic substitutions in developing high-performance thermosets with excellent thermal stability. This research indicates the potential of using allyl-functionalized compounds for advanced material applications (Agag & Takeichi, 2003).
Double Bond Migration in N-Allylic Systems
A comprehensive review of literature on the isomerization of N-allyl compounds, including amines, catalyzed by transition metal complexes, has been provided. This study highlights the synthetic versatility of N-allyl compounds in organic chemistry, which can be applied to the development of new synthetic routes for N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate (Krompiec et al., 2008).
Propiedades
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.C2H2O4/c1-6-11-20(12-7-2)13-8-14-21-19-15-17(5)9-10-18(19)16(3)4;3-1(4)2(5)6/h6-7,9-10,15-16H,1-2,8,11-14H2,3-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHOUHKJVDFZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxalic acid;N'-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4001129.png)
![N'-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001136.png)
![N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001151.png)
![4-[3-(4-methyl-2-nitrophenoxy)propyl]morpholine oxalate](/img/structure/B4001164.png)
![ethyl 5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001169.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001172.png)
![2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4001178.png)

![1-[2-(4-ethoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B4001197.png)
![8-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4001207.png)
![4-[3-(2-Bromo-4-chlorophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4001213.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone](/img/structure/B4001228.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propanamine oxalate](/img/structure/B4001229.png)
